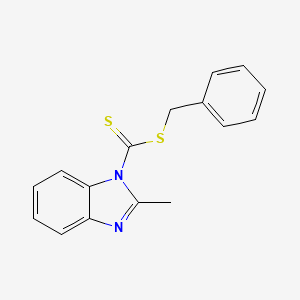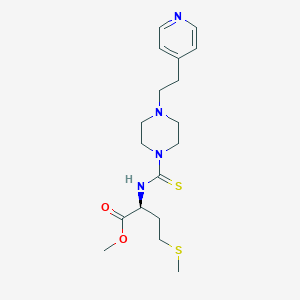
C18H28N4O2S2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound is a hydrazine derivative, characterized by its unique structure that includes cyclohexyl and dimethoxyphenyl groups. It has a molecular weight of 396.57 g/mol and is used in various scientific research applications due to its interesting chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclohexyl-N’-[2-(3,4-dimethoxyphenyl)ethyl]-1,2-hydrazinedicarbothioamide involves the reaction of cyclohexylamine with 3,4-dimethoxyphenylacetic acid hydrazide under specific conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
N-Cyclohexyl-N’-[2-(3,4-dimethoxyphenyl)ethyl]-1,2-hydrazinedicarbothioamide: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce various hydrazine derivatives.
Aplicaciones Científicas De Investigación
N-Cyclohexyl-N’-[2-(3,4-dimethoxyphenyl)ethyl]-1,2-hydrazinedicarbothioamide: has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of N-Cyclohexyl-N’-[2-(3,4-dimethoxyphenyl)ethyl]-1,2-hydrazinedicarbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
N-Cyclohexyl-N’-[2-(3,4-dimethoxyphenyl)ethyl]-1,2-hydrazinedicarbothioamide: shares similarities with other hydrazine derivatives, such as N-cyclohexyl-N’-[2-(3,4-dimethoxyphenyl)ethyl]-1,2-hydrazinedicarbothioamide and N-cyclohexyl-N’-[2-(3,4-dimethoxyphenyl)ethyl]-1,2-hydrazinedicarbothioamide .
Uniqueness
What sets N-Cyclohexyl-N’-[2-(3,4-dimethoxyphenyl)ethyl]-1,2-hydrazinedicarbothioamide apart is its unique combination of cyclohexyl and dimethoxyphenyl groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C18H28N4O2S2 |
|---|---|
Peso molecular |
396.6 g/mol |
Nombre IUPAC |
methyl (2S)-4-methylsulfanyl-2-[[4-(2-pyridin-4-ylethyl)piperazine-1-carbothioyl]amino]butanoate |
InChI |
InChI=1S/C18H28N4O2S2/c1-24-17(23)16(6-14-26-2)20-18(25)22-12-10-21(11-13-22)9-5-15-3-7-19-8-4-15/h3-4,7-8,16H,5-6,9-14H2,1-2H3,(H,20,25)/t16-/m0/s1 |
Clave InChI |
IRYJHTIRJREQGQ-INIZCTEOSA-N |
SMILES isomérico |
COC(=O)[C@H](CCSC)NC(=S)N1CCN(CC1)CCC2=CC=NC=C2 |
SMILES canónico |
COC(=O)C(CCSC)NC(=S)N1CCN(CC1)CCC2=CC=NC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


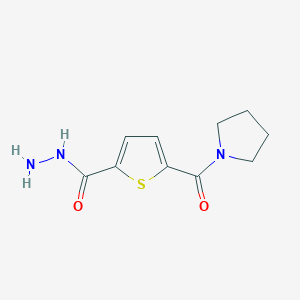
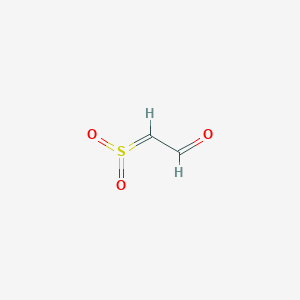
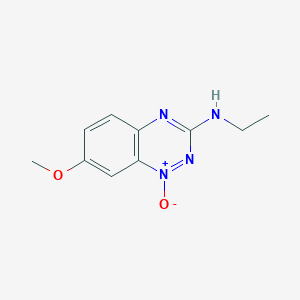
![4-[4-(9,9-Dihexylfluoren-2-yl)phenyl]-2,6-dipyridin-2-ylpyridine](/img/structure/B12614818.png)
![Pyridine, 3-[(2S)-1-methyl-2-pyrrolidinyl]-5-[(trimethylsilyl)methyl]-](/img/structure/B12614830.png)

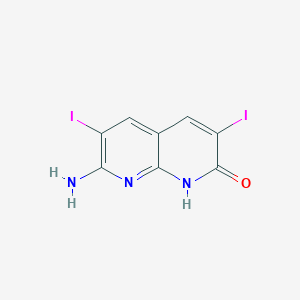
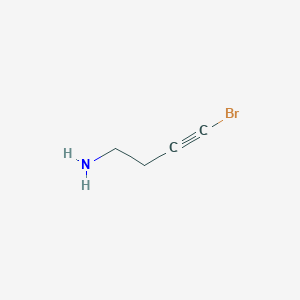
![N-[(4-Aminophenyl)methyl]-N-cyclohexylfuran-2-carboxamide](/img/structure/B12614843.png)
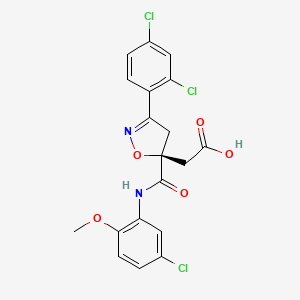
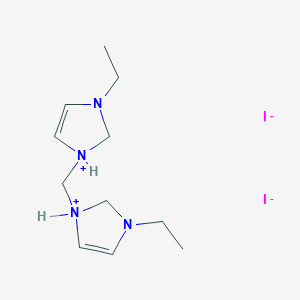

![4-Ethoxy-6-phenylpyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12614859.png)
